2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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Overview
Description
1,3,5-Triazine derivatives are an important class of six-membered heterocyclic compounds. They exhibit a wide range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis process involves the replacement of chloride ions in cyanuric chloride, giving several variants of 1,3,5-triazine derivatives .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives can be confirmed by various methods such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride and the subsequent reactions with other compounds to form the desired derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives can be analyzed using various techniques such as FT-IR, NMR, and mass spectrometry .Scientific Research Applications
Antitumor Properties
1,3,5-Triazines have demonstrated significant antitumor activity. For instance:
Siderophore-Mediated Drug Potential
- 1,3,5-Triazine 6 has potential use as a siderophore, which is a microbial iron shelter. This property could be harnessed for drug development .
Corticotrophin-Releasing Factor 1 Receptor Antagonism
- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist. This finding opens avenues for therapeutic interventions .
Leukotriene C4 Antagonism
- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), which protects against HCl.ethanol-induced gastric lesions .
Trypanosoma brucei Inhibition
- Substrate 10 demonstrates good in vitro activity against the protozoan parasite Trypanosoma brucei, responsible for Human African Trypanosomiasis .
Synthesis and Catalysis
- The synthesis of 1,3,5-triazines involves specific protocols, including nucleophilic substitution reactions. Researchers have developed synthetic routes for symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various functional groups .
- Binary catalytic systems, such as H2SO4-Ce(III) , have been explored to shorten reaction times during the synthesis of related compounds .
Mechanism of Action
Target of Action
It’s known that 1,3,5-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities . They have been reported to interact with various targets, including DNA gyrase , which is crucial for bacterial DNA replication.
Mode of Action
For instance, some triazine derivatives have been found to interact with Tyr337 of CAS via π–π stacking . The specific interactions of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one with its targets would need further investigation.
Biochemical Pathways
1,3,5-triazine derivatives have been reported to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways
Result of Action
Given the reported biological activities of 1,3,5-triazine derivatives , it can be inferred that this compound may have potential antimicrobial, antiviral, or anticancer effects
Future Directions
properties
IUPAC Name |
2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCFSHYZPSSNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=O)N2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one |
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